8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one involves various chemical reactions, highlighting the compound's versatility. For instance, a novel derivative was synthesized by bromination with N-Bromosuccinimide (NBS) of Aryl-Himachalene, characterized by techniques such as 13C NMR, 1H NMR, and FT-IR spectroscopy, alongside single crystal X-ray diffraction (Edder et al., 2019). This synthesis showcases the compound's ability to form halogen bonds and hydrogen bonds, indicating its potential for forming diverse chemical structures.
Molecular Structure Analysis
The molecular structure of 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one derivatives has been extensively analyzed using density functional theory (DFT), revealing insights into their electronic properties, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP). The comparison between calculated and experimental chemical shift values and vibrational wavenumbers confirms the accuracy of the theoretical models in predicting molecular characteristics (Edder et al., 2019).
Chemical Reactions and Properties
The compound's chemical reactions are diverse, as demonstrated by the synthesis processes involving multiple steps and the introduction of various functional groups. Its reactivity under different conditions can lead to the formation of novel compounds with significant properties, such as photochromic cyclopentadienodimethyldihydropyrene derivatives indicating potential applications in material science (Mitchell et al., 2004).
Scientific Research Applications
Synthetic Methods :
- Kuroda et al. (2000) described a synthetic method for preparing 2,5-disubstituted 1,6-methano[10]annulenes, potentially applicable to the synthesis of compounds similar to 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one (Kuroda et al., 2000).
- Edder et al. (2019) conducted the synthesis and spectral characterization of a novel compound closely related to 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one, highlighting techniques for characterizing similar compounds (Edder et al., 2019).
Pharmaceutical Applications :
- A study by Lijnen et al. (2011) explored the use of a compound structurally similar to 8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one as a receptor antagonist, highlighting its potential in influencing adipocyte differentiation and adipose tissue development (Lijnen et al., 2011).
- Vanguru et al. (2017) synthesized derivatives with anti-proliferative properties against various cancer cell lines, suggesting potential applications in cancer treatment (Vanguru et al., 2017).
Material Science and Chemical Properties :
- Learmonth et al. (1997) discussed the utilization of 6-aminotetrahydrobenzo[7]annulenes, which could offer insights into the chemical properties and applications of similar compounds (Learmonth et al., 1997).
- Rong et al. (2012) reported an efficient synthesis method for 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitriles, demonstrating the versatility of these compounds in chemical synthesis (Rong et al., 2012).
Conformational Analysis and Structural Studies :
- Camps et al. (1997) performed conformational analysis and transannular reactions of derivatives, contributing to a deeper understanding of the structural dynamics of such compounds (Camps et al., 1997).
Receptor Binding and Antagonist Studies :
- Gawaskar et al. (2015) explored the effect of substituents on GluN2B selective NMDA receptor antagonists, offering insights into the medicinal chemistry applications of benzo[7]annulene-based compounds (Gawaskar et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
5,6,8,9-tetrahydrobenzo[7]annulen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLBDJHIJZHYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481683 | |
Record name | 5,6,8,9-Tetrahydro-7H-benzo[7]annulen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one | |
CAS RN |
37949-03-4 | |
Record name | 5,6,8,9-Tetrahydro-7H-benzo[7]annulen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-Tetrahydrobenzo[a][7]annulen-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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